Bromodeoxytopsentin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

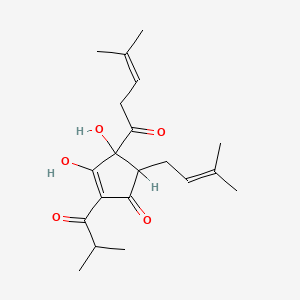

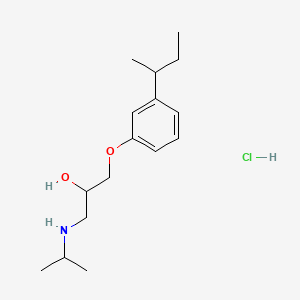

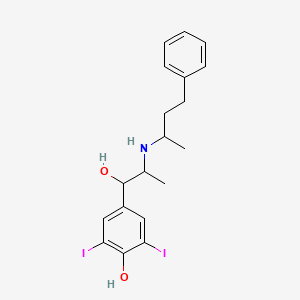

Bromodeoxytopsentin is an aromatic ketone that is imidazole which is substituted by a 1H-indole-3-carbonyl group and a 6-bromo-1H-indol-3-yl group at positions 2 and 4, respectively. Isolated from the Mediterranean shallow-water sponge, Topsentia genetrix. It is a potent inhibitor of MRSA pyruvate kinase and exhibits antibacterial properties. It has a role as an antibacterial agent, a marine metabolite and an EC 2.7.1.40 (pyruvate kinase) inhibitor. It is a member of imidazoles, a bromoindole, an aromatic ketone and an indole alkaloid.

Aplicaciones Científicas De Investigación

Bromodeoxytopsentin in Neurological Conditions

Bromodeoxytopsentin, a sympatholytic dopamine D2 receptor agonist, has been used in various neurological conditions. It is clinically prescribed for Parkinson's disease, hyperprolactinemia, acromegaly, and prolactinomas. Long-term treatment with this drug has shown minimal or no harmful effects on renal, hepatic, cardiac, or hematologic functions, highlighting its safety profile (Naz et al., 2022).

Psychiatric Applications

Studies have explored the potential of Bromodeoxytopsentin in treating a broad spectrum of psychiatric illnesses. Preliminary data suggest it may be promising in treating conditions like neuroleptic malignant syndrome, cocaine withdrawal, and depression. However, more extensive clinical trials are needed to clearly define its role in psychiatry (Sitland-Marken et al., 1990).

Glycemic Management in Type 2 Diabetes Mellitus

Bromodeoxytopsentin has shown efficacy as an adjunctive agent in managing type 2 diabetes mellitus. It appears to reset the circadian rhythm in patients, aiding in glucose-lowering effects. However, caution is advised in the elderly population or those at risk for drug-drug interactions (Kerr et al., 2010).

Somatic Stem Cells in Leiomyoma Formation

Bromodeoxytopsentin has been used in studies exploring the implication of somatic stem cells (SSCs) in human myometrium and leiomyomas. These studies provide insights into the origin of benign tumors and help develop new nonsurgical approaches for their management (Mas et al., 2014).

Cardiovascular Applications

Bromodeoxytopsentin, in its quick-release form, has been studied for its potential in improving glycemic control, cardiovascular disease risk factors, and reducing sympathetic tone in type 2 diabetes mellitus. It represents a well-tolerated, efficacious, and logical treatment option for this condition (Schwartz & Zangeneh, 2016).

Propiedades

Nombre del producto |

Bromodeoxytopsentin |

|---|---|

Fórmula molecular |

C20H13BrN4O |

Peso molecular |

405.2 g/mol |

Nombre IUPAC |

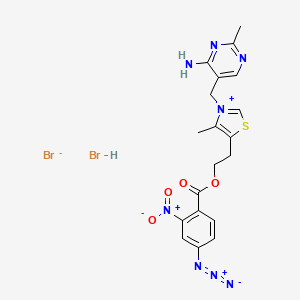

[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C20H13BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-10,22-23H,(H,24,25) |

Clave InChI |

RMAWSNVDVKZXDX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |

Sinónimos |

bromodeoxytopsentin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.